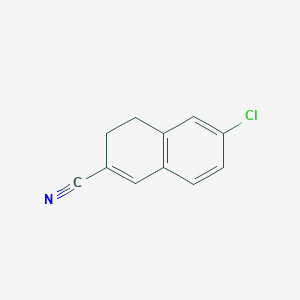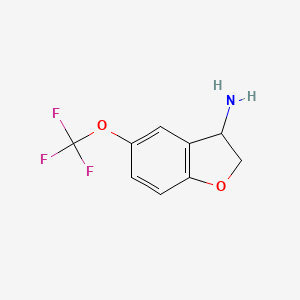
3-(Methoxymethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a methoxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reduction of 3-(methoxymethyl)cyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(methoxymethyl)cyclohexanone. This process typically uses a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(methoxymethyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3-(methoxymethyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)cyclohexanone.
Reduction: 3-(Methoxymethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
3-Methylcyclohexanol: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(Hydroxymethyl)cyclohexanol: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)cyclohexanol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(methoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-10-6-7-3-2-4-8(9)5-7/h7-9H,2-6H2,1H3 |
InChI Key |
BNKUZBBUZGFLMX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)













